molecular formula C6H3BrN2O B2610231 4-Bromobenzo[c][1,2,5]oxadiazole CAS No. 35036-93-2

4-Bromobenzo[c][1,2,5]oxadiazole

Cat. No. B2610231
CAS RN: 35036-93-2
M. Wt: 199.007
InChI Key: FXQKWDMHOOXMRV-UHFFFAOYSA-N
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Patent
US06136821

Procedure details

To a solution of 4-benzo[c]furazanyl bromide (4 g, 0.020 mol) in tetrahydrofurane (80 ml) and n-pentane (20 ml) is added triethylborate (3.8 ml, 0.022 mol) and N,N,N,N-tetraethylendiamine (3 ml, 0.02 mol). Then, n-BuLi (8.8 ml, 2.5N in hexane, 0.022 mol) is added dropwise at -100° C. and the solution is stirred for 5 minutes more. The reaction mixture is poured into an aqueous solution of saturated ammonium chloride and the water phase is extracted with ethyl acetate. The organic solvent is removed and the crude product is taken up in dichloromethan/n-hexane (5:6). The suspension is filtered to yield the title compound (1.05 g) which is used without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N,N,N-tetraethylendiamine
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[O:2][N:3]=[C:4]2[C:9](Br)=[CH:8][CH:7]=[CH:6][C:5]=12.C([O:13][B:14](OCC)[O:15]CC)C.[Li]CCCC.[Cl-].[NH4+]>O1CCCC1.CCCCC>[N:1]1[O:2][N:3]=[C:4]2[C:9]([B:14]([OH:15])[OH:13])=[CH:8][CH:7]=[CH:6][C:5]=12 |f:3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
N=1ON=C2C1C=CC=C2Br
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C)OB(OCC)OCC
Name
N,N,N,N-tetraethylendiamine
Quantity
3 mL
Type
reactant
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCC
Step Two
Name
Quantity
8.8 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the solution is stirred for 5 minutes more
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the water phase is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic solvent is removed
FILTRATION
Type
FILTRATION
Details
The suspension is filtered

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N=1ON=C2C1C=CC=C2B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: CALCULATEDPERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.